2-(Isoindolin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUNEPIRTFDGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359267 | |
| Record name | (1,3-Dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363165-80-4 | |
| Record name | (1,3-Dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Isoindolin 2 Yl Acetic Acid Derivatives
Established Synthetic Pathways for the 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid Core
The primary and most well-documented method for creating the 2-(1,3-dioxoisoindolin-2-yl)acetic acid core involves the reaction between phthalic anhydride (B1165640) and the amino acid, glycine (B1666218).
The conventional synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid is achieved through the condensation reaction of phthalic anhydride with glycine. academicjournals.orgjocpr.com This reaction is typically carried out by refluxing the two reagents in a solvent such as glacial acetic acid. academicjournals.orgscielo.brekb.eg The process involves the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final imide product. The resulting solid product can be purified by washing with water and recrystallization. scielo.br Yields for this conventional heating method are generally good, often reported in the range of 80% to 89%. scielo.brresearchgate.net
To enhance the efficiency of the synthesis, microwave irradiation has been employed as an alternative to conventional heating. google.comarabjchem.org This technique offers significant advantages, including drastically reduced reaction times and improved yields. arabjchem.org In some procedures, equimolar amounts of phthalic anhydride and glycine are irradiated in the presence of a small amount of glacial acetic acid for as little as 20 minutes. arabjchem.org This method has been reported to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid in excellent yields, with some studies showing an increase from 89% with conventional heating to 98% under microwave conditions. researchgate.net The use of microwave irradiation represents a more rapid, convenient, and high-yielding approach for synthesizing the N-phthaloyl amino acid core. arabjchem.org
Table 1: Comparison of Synthetic Methods for 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid
| Method | Reagents | Conditions | Reaction Time | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| Conventional | Phthalic anhydride, Glycine | Reflux in glacial acetic acid | 6-8 hours | 80-89% | 189-196 | academicjournals.orgscielo.brresearchgate.net |
| Microwave | Phthalic anhydride, Glycine | Microwave irradiation (1000 W) | ~20 minutes | 98% | 156-157 | researchgate.netarabjchem.org |
Functionalization and Derivatization Strategies for 2-(Isoindolin-2-yl)acetic Acid Scaffolds
The 2-(1,3-dioxoisoindolin-2-yl)acetic acid scaffold is a valuable precursor for synthesizing a wide array of derivatives. Its carboxylic acid group can be readily converted into other functional groups, enabling the construction of more complex molecules and novel heterocyclic systems.
Two of the most important intermediates derived from 2-(1,3-dioxoisoindolin-2-yl)acetic acid are its corresponding acyl halide and acyl hydrazide.
Acyl Halide Formation: 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride is prepared by treating the parent carboxylic acid with a halogenating agent, most commonly thionyl chloride (SOCl₂). google.comtandfonline.com This conversion creates a highly reactive intermediate that is a key building block for further synthesis, such as the preparation of amides and esters. tandfonline.comresearchgate.net
Acyl Hydrazide Synthesis: The workhorse intermediate, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922), is crucial for building various heterocyclic rings. ekb.egekb.eg A common synthetic route involves a two-step process: first, the esterification of 2-(1,3-dioxoisoindolin-2-yl)acetic acid to its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). academicjournals.orgacademicjournals.org The esterification is typically achieved by refluxing the acid in ethanol (B145695) with a catalytic amount of sulfuric acid. academicjournals.orgacademicjournals.org The subsequent hydrazinolysis is often performed by stirring the ethyl ester with hydrazine hydrate at room temperature. academicjournals.orgacademicjournals.org This method avoids lump formation that can occur at higher temperatures and provides the acetohydrazide in excellent yields (around 87%). academicjournals.org
Table 2: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide
| Starting Material | Reagents | Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate | Hydrazine hydrate | Stirring at room temperature in ethanol | 87% | 176 | academicjournals.org |
The 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide intermediate is a versatile precursor for synthesizing a variety of heterocyclic compounds through cyclocondensation reactions.
Thiazolidinones: A series of novel thiazolidinone derivatives have been synthesized from the phthalimide (B116566) scaffold. academicjournals.orgacademicjournals.org The typical pathway involves the initial condensation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide with various aromatic or heterocyclic aldehydes to form N-substituted benzylidene/methylene (B1212753) acetohydrazides (Schiff bases). academicjournals.orgresearchgate.net These intermediates then undergo cyclocondensation with mercapto-acids, such as mercaptosuccinic acid or thioglycolic acid, to yield the final 4-thiazolidinone (B1220212) ring system. academicjournals.orgresearchgate.netsciforum.net These reactions can be efficiently carried out using microwave irradiation, often in a solvent like dimethylformamide (DMF) with a catalyst such as anhydrous zinc chloride. academicjournals.orgacademicjournals.org
Benzimidazoles: Benzimidazole (B57391) moieties can be incorporated by reacting 2-(1,3-dioxoisoindolin-2-yl)acetic acid directly with o-phenylenediamine. jocpr.com This reaction has been effectively performed under solvent-free conditions using microwave irradiation, leading to the formation of 2-((1H-benzo[d]imidazol-2-yl)methyl)isoindoline-1,3-dione. jocpr.com The benzimidazole ring is a significant pharmacophore found in many biologically active compounds. researchgate.netresearchgate.net
Pyrazoles: Pyrazole (B372694) derivatives can also be accessed from the 2-(1,3-dioxoisoindolin-2-yl)acetic acid backbone. One method involves the reaction of chalcones, which are prepared from a phthalimide-containing acetophenone, with a dihydrazide compound like succinicdihydrazide in refluxing acetic acid. chemmethod.comchemmethod.com This reaction proceeds via a nucleophilic attack and cyclization to form a 2,3-dihydro-1H-pyrazole ring system attached to the isoindoline-1,3-dione structure. chemmethod.com Another approach involves the cyclocondensation of the key 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide intermediate with β-diketones like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to furnish pyrazole derivatives. ijiset.com
Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) has been successfully applied to generate a library of isoindolin-2-yl-acetamide derivatives. acs.org In this strategy, a divergent synthesis was achieved where Ugi-4CR intermediates, formed from ammonia, an aldehyde, a carboxylic acid, and an isocyanide, were reacted with various substituted ethanones or terminal alkynes. acs.orgresearchgate.net This sequence, involving an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation, regioselectively produces isoindolin-2-yl-acetamides in moderate to good yields (up to 93%). acs.orgresearchgate.net This approach highlights the power of MCRs in rapidly building molecular diversity around the isoindoline (B1297411) scaffold. beilstein-journals.org
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into sustainable and green chemistry approaches for the synthesis of pharmacologically relevant molecules, including derivatives of this compound. royalsocietypublishing.org These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies explored in this context include microwave-assisted synthesis, the use of environmentally benign solvents, and the development of catalytic and one-pot reaction systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. acs.org In the synthesis of isoindoline derivatives, microwave assistance has been successfully applied to various reaction types.
For instance, the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a related phthalimide derivative, was achieved with a significantly higher yield (98%) in just 30 minutes using microwave irradiation, compared to the conventional method which yielded 89% and required a longer reaction time. academicjournals.orgresearchgate.net Another study on the synthesis of (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones demonstrated a reduction in reaction time from 5–7 hours with conventional stirring to just 6–8 minutes under microwave irradiation. Similarly, the cyclocondensation step in the synthesis of certain thiazolidinone derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide was completed in 14-17 minutes using a microwave reactor, a significant improvement over conventional refluxing which could take 6-8 hours and had issues like lump formation. academicjournals.orgacademicjournals.org
The efficiency of microwave-assisted organic synthesis (MAOS) is often attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. acs.org This technology has been combined with continuous-flow organic synthesis (MACOS) to enable the scale-up production of isoindoline-annulated sultam libraries, further highlighting its industrial applicability. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoindoline Derivatives
| Derivative | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Conventional | Not specified, longer | 89% | academicjournals.orgresearchgate.net |
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Microwave | 30 min | 98% | academicjournals.orgresearchgate.net |
| (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones | Conventional | 5-7 hours | Not specified | |
| (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones | Microwave | 6-8 min | Not specified | |
| 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives | Conventional | 6-8 hours | Not specified | academicjournals.orgacademicjournals.org |
| 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives | Microwave | 14-17 min | Not specified | academicjournals.org |
Use of Green Solvents and Catalysts
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. royalsocietypublishing.org Research has focused on replacing traditional volatile organic compounds with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or even conducting reactions under solvent-free conditions. nih.gov
Water has been successfully employed as a solvent for the catalyst-free, three-component synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives, offering advantages such as being clean, one-pot, and having an easy workup. researchgate.net Similarly, N-substituted 2,3-dihydro-1H-isoindoles have been synthesized efficiently in an aqueous medium under microwave irradiation, where the product precipitates and can be isolated by simple filtration, avoiding the need for column chromatography. acs.org Another approach involved using water as an eco-friendly solvent for the catalyst-free synthesis of N-(1,3-dioxo-2-isoindolin-4-yl)acetamide derivatives, resulting in high yields and a simple workup.
In addition to green solvents, the development of catalyst-free reactions or the use of recyclable, non-toxic catalysts is a key goal. royalsocietypublishing.orgresearchgate.net One-pot reductive heterocyclization to produce isoindolin-1-one (B1195906) derivatives has been achieved using indium in toluene, which, while not a classic green solvent, points towards more concise and environmentally considerate synthetic routes. clockss.org
Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. symeres.com Enzymes operate under mild conditions of temperature and pressure, are highly selective (chemo-, regio-, and enantio-selective), and are biodegradable. symeres.commdpi.com This high selectivity can reduce side reactions, simplify purification processes, and lead to shorter, more efficient synthetic routes. symeres.com
While specific examples of biocatalysis for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of biocatalysis are highly applicable. Enzymes like lipases, esterases, and transaminases are available in commercial kits and could be screened for activity on suitable precursors. symeres.com For instance, the asymmetric synthesis of chiral isoindolinones, which are structurally related, has been achieved using bifunctional chiral ammonium (B1175870) salts, a step towards more selective and potentially biocatalytic-mimicking systems. nih.gov The broader application of engineered enzymes, such as ketoreductases or monooxygenases, holds significant promise for developing highly selective and sustainable pathways to chiral isoindoline derivatives. nih.govmdpi.com The initial identification of an effective enzyme for a specific transformation remains a key challenge, but bioinformatics and deep-learning models are accelerating this discovery process. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Isoindolin 2 Yl Acetic Acid Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Isoindolin-2-yl)acetic acid, both ¹H and ¹³C NMR are used to confirm the presence of its key structural features: the isoindoline (B1297411) ring, the four aromatic protons, the two distinct methylene (B1212753) (CH₂) groups, and the carboxylic acid moiety. rsc.org
¹H NMR spectroscopy provides detailed information on the number, environment, and spatial relationships of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the two methylene groups, and the acidic proton are expected.
The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the region of δ 7.2-7.4 ppm. The two methylene groups in the isoindoline ring (benzylic) and the acetic acid chain are chemically non-equivalent and are expected to appear as sharp singlets. The protons of the CH₂ group attached to the nitrogen are observed around δ 4.5-4.9 ppm, while the protons of the CH₂ group of the acetic acid moiety appear slightly more upfield. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its signal can be exchanged with deuterium (B1214612) oxide (D₂O). nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~ 7.2-7.4 | Multiplet | 4H |
| Isoindoline-CH₂ | ~ 4.5-4.9 | Singlet | 4H |
| Acetic Acid-CH₂ | ~ 3.5-4.1 | Singlet | 2H |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
The spectrum of this compound will show a characteristic signal for the carbonyl carbon of the carboxylic acid at the low-field end of the spectrum, typically in the range of δ 170-175 ppm. academicjournals.org The aromatic carbons of the isoindoline ring appear in the δ 120-140 ppm region. The two methylene carbons, one in the isoindoline ring and one in the acetic acid side chain, will also show distinct signals. academicjournals.orgresearchgate.net
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~ 170-175 |
| Aromatic (quaternary) | ~ 138-140 |
| Aromatic (CH) | ~ 122-128 |
| Isoindoline-CH₂ | ~ 50-55 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
For this compound, the IR spectrum provides clear evidence for its key functional groups. A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching absorptions. The C=O stretching vibration of the carboxylic acid results in a strong, sharp peak around 1700-1735 cm⁻¹. Additional significant peaks include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), C-N stretching, and the symmetric and asymmetric stretches of the CH₂ groups. academicjournals.org
Table 3: Diagnostic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Carboxylic Acid O-H | 2500-3300 | Strong, very broad stretch |
| Aliphatic C-H | 2850-3000 | Medium to strong stretch |
| Aromatic C-H | 3000-3100 | Weak to medium stretch |
| Carboxylic Acid C=O | 1700-1735 | Strong, sharp stretch |
| Aromatic C=C | 1450-1600 | Medium to strong stretches |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern.
The molecular formula for this compound is C₁₀H₁₁NO₂, corresponding to a molecular weight of approximately 177.2 g/mol . hmdb.ca In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 178. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. academicjournals.org Analysis of the fragmentation pattern can further corroborate the structure, with common fragments corresponding to the loss of the carboxyl group or the entire acetic acid side chain.
Chromatographic Methodologies for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of product purity. academicjournals.org For this compound, TLC is typically performed on silica (B1680970) gel plates. academicjournals.orgacademicjournals.org A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often used as the mobile phase. uj.edu.pl The spot corresponding to the product can be visualized under UV light due to the aromatic ring or by staining with an appropriate agent like iodine vapor. academicjournals.orgacademicjournals.org
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of a sample and is also used for purification (preparative HPLC). bldpharm.comgoogle.com For a compound like this compound, reverse-phase HPLC is commonly employed. google.com This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated. google.comrsc.org
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's empirical formula and purity. academicjournals.org For this compound (C₁₀H₁₁NO₂), the calculated and found values are expected to be in close agreement, typically within ±0.4%. academicjournals.orgmdpi.com
Table 4: Elemental Analysis Data for this compound (C₁₀H₁₁NO₂)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 67.78 | 67.5-68.0 |
| Hydrogen (H) | 6.26 | 6.1-6.4 |
Note: "Found %" represents a typical range of experimental values found in the literature for this or structurally similar compounds.
Biological Activities and Pharmacological Potential of 2 Isoindolin 2 Yl Acetic Acid Derivatives
Anti-Inflammatory Properties of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid Derivatives
The anti-inflammatory potential of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives has been a significant area of investigation. These compounds, which feature a phthalimide (B116566) group, have shown promise in mitigating inflammatory responses in both laboratory and animal models. academicjournals.orgacademicjournals.orgresearchgate.net
In Vitro Anti-Inflammatory Assay Methodologies
The initial screening of the anti-inflammatory activity of these derivatives often involves in vitro assays. A commonly used method is the inhibition of protein denaturation, which is a well-documented cause of inflammation. academicjournals.orgacademicjournals.orgresearchgate.net In these assays, the ability of the compounds to prevent the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin, is measured. The percentage of inhibition is then calculated and compared to a standard anti-inflammatory drug, like diclofenac. academicjournals.org
Another in vitro approach involves assessing the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the inflammatory pathway. Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the suppression of prostaglandin (B15479496) E₂ (PGE₂), a product of COX activity, in cell models like macrophages.
In Vivo Anti-Inflammatory Efficacy Assessment in Preclinical Models
Following promising in vitro results, the anti-inflammatory efficacy of these derivatives is further evaluated in preclinical animal models. The carrageenan-induced paw edema model in rats is a widely accepted method for this purpose. academicjournals.orgacademicjournals.orgresearchgate.netvensel.org In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing swelling. The test compounds are administered to the animals, and the reduction in paw volume is measured over several hours and compared to a control group and a standard drug. academicjournals.orgsciforum.net
Studies have shown that a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives exhibited significant anti-inflammatory action in the carrageenan-induced rat paw edema model. academicjournals.orgacademicjournals.orgresearchgate.netsciforum.net Some of these synthesized derivatives even demonstrated enhanced anti-inflammatory activity compared to the standard drug, diclofenac. academicjournals.orgsciforum.net For instance, disubstituted metal complexes of cobalt and zinc with 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives also showed good anti-inflammatory activity in this model. vensel.org
Antimicrobial and Antifungal Investigations of Isoindoline (B1297411) Acetic Acid Derivatives
Isoindoline acetic acid derivatives have also been investigated for their potential to combat microbial and fungal infections. These studies have revealed that certain structural modifications to the isoindoline scaffold can lead to compounds with significant antimicrobial and antifungal properties. nih.govrasayanjournal.co.inresearchgate.net
Broad-Spectrum Antibacterial Efficacy Studies
Several studies have explored the antibacterial activity of isoindoline derivatives against a range of both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in For example, some isoindolinones have shown promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli. The presence of a carboxyl functional group appears to be important for the antibacterial activity of these compounds.
In one study, derivatives of imidazole-isoindoline-1,3-dione were synthesized and screened for their biological activities. rasayanjournal.co.in The results indicated that some of these compounds were active against both Gram-positive and Gram-negative bacterial strains. rasayanjournal.co.in Another study reported that newly synthesized isoindoline-1,3-dione derivatives showed potent activity and could be considered promising antibacterial agents.
Antifungal Efficacy against Clinically Relevant Fungal Strains
The antifungal potential of isoindoline derivatives has also been a subject of research. rasayanjournal.co.in Studies have shown that some of these compounds exhibit activity against clinically relevant fungal strains. For instance, some imidazole-isoindoline-1,3-dione derivatives were screened for their antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. rasayanjournal.co.in One compound, in particular, showed better antifungal activity against C. albicans than the standard drug griseofulvin. rasayanjournal.co.in
Furthermore, other research has indicated that some isoindoline-1,3-dione derivatives could be considered promising antifungal agents. The evaluation of the antimicrobial activities of synthesized isoindolinone derivatives revealed that a compound with a cyclohexanol (B46403) group exhibited a broader spectrum and more potent antimicrobial activity against both bacteria and fungi compared to other compounds in the series. nih.gov
Anticancer and Apoptosis Modulating Effects of Isoindoline Derivatives
A growing body of evidence suggests that isoindoline derivatives possess significant anticancer potential. nih.govacs.org These compounds have been shown to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
Research has shown that derivatives of cantharidin (B1668268), such as isoindole-1,3-dione and its derivatives, have anticancer effects. One of the key advantages of these derivatives over cantharidin is their lower toxicity. Studies have investigated the cytotoxic effects of newly synthesized isoindoline derivatives on various cancer cell lines, including human lung adenocarcinoma (A549), cervical carcinoma (HeLa), prostate carcinoma (PC3), and breast cancer (MCF-7) cells.
For instance, two novel isoindole derivatives, 5a and 5g, were found to have an apoptotic effect on human liver (HepG2) and breast cancer (MCF-7) cell lines. The percentage of apoptotic cells increased significantly after treatment with these compounds. Another study found that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione showed a potent inhibitory effect on the viability of Raji and K562 blood cancer cells, inducing both apoptosis and necrosis in Raji cells. researchgate.net
Furthermore, a series of 3-methyleneisoindolinones were found to inhibit the growth of tongue squamous carcinoma cells. acs.org These compounds were observed to generate intracellular oxidative stress, disrupt the mitochondrial membrane potential, and induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells. acs.org
| Compound Class | Cancer Cell Line(s) | Observed Effects |
| Isoindole-1,3-dione derivatives | A549, HeLa, PC3, MCF-7 | Cytotoxic effects |
| Isoindole derivatives 5a and 5g | HepG2, MCF-7 | Increased apoptosis |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Inhibition of cell viability, induction of apoptosis and necrosis researchgate.net |
| 3-Methyleneisoindolinones | Tongue squamous carcinoma cells, HNSCC cells | Growth inhibition, oxidative stress, apoptosis induction acs.org |
Targeting Key Cancer Pathways (e.g., TGF-β pathway inhibition)
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation. dovepress.com Its dysregulation is frequently implicated in cancer progression, making it an attractive target for therapeutic intervention. dovepress.comnih.gov Derivatives based on the isoindoline-1,3-dione (phthalimide) structure, which is closely related to the 2-(isoindolin-2-yl)acetic acid core, have been designed and evaluated as inhibitors of the TGF-β pathway. mdpi.com
Computational studies, including density functional theory calculations and docking simulations, have been employed to identify potential inhibitors of the Activin-like kinase 5 (ALK5), a type I TGF-β receptor. mdpi.comresearchgate.net These studies predicted that several N-substituted phthalimide derivatives could serve as effective ALK5 inhibitors. mdpi.com Subsequent synthesis and analysis of selected compounds revealed promising binding affinities to the TGF-β kinase I protein. mdpi.com Notably, these derivatives showed better binding energies than the control compound, Capecitabine, which has a binding energy of -6.95 kcal/mol. mdpi.comresearchgate.net The most potent among the synthesized compounds demonstrated a binding energy of -12.28 kcal/mol, highlighting the potential of this chemical class to inhibit a key component of the TGF-β signaling cascade. mdpi.comresearchgate.net
Binding Affinities of Phthalimide Derivatives to TGF-β Kinase I
| Compound ID | Chemical Name | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| P7 | 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl)acetate | -12.28 | mdpi.comresearchgate.net |
| P4 | (E)-2-(3-(4-hydroxyphenyl)acryloyl)isoindoline-1,3-dione | -11.42 | mdpi.comresearchgate.net |
| P10 | 2-(3,4,5-trimethoxybenzoyl)isoindoline-1,3-dione | -8.99 | mdpi.comresearchgate.net |
| P11 | (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione | -7.50 | mdpi.comresearchgate.net |
| P2 | 2-acetylisoindoline-1,3-dione | -7.22 | mdpi.comresearchgate.net |
| Capecitabine (Control) | - | -6.95 | mdpi.comresearchgate.net |
Cytotoxicity Assessment in Various Cancer Cell Lines
Derivatives of the isoindoline and isoindole-1,3-dione scaffold have been extensively evaluated for their cytotoxic potential against a range of human cancer cell lines. researchgate.net These studies are crucial for identifying compounds with antiproliferative properties that could be developed into anticancer agents.
Research has shown that isoindoline derivatives exhibit activity against various cancer cell lines, including those from cervical (HeLa), glioma (C6), and lung (A549) cancers. researchgate.net For instance, certain isoindole derivatives were found to be selectively active against HeLa cancer cells. researchgate.net One compound, in particular, showed higher activity than the positive control at a 100 μM concentration against C6 cancer cells. researchgate.net In another study, isoindolines derived from L-α-amino acids were screened against A549, U373, MDA-MB-231, MCF-7, and HeLa cell lines. researchgate.net Derivatives obtained from serine and lysine (B10760008) demonstrated notable effects on A549 and U373 cells, with IC50 values of 0.001 mM and 0.007 mM, respectively. researchgate.net
Furthermore, the cytotoxic effects of newly synthesized indolinone-based derivatives were tested against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. mdpi.com Compounds featuring electron-withdrawing groups, such as chlorine, generally displayed higher cytotoxicity compared to those with electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3). mdpi.com
Cytotoxicity of Isoindoline and Related Derivatives in Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| Isoindoline from Serine (Compound 6) | A549 (Lung Carcinoma) | 0.001 mM | researchgate.net |
| Isoindoline from Lysine (Compound 7) | U373 (Glioblastoma) | 0.007 mM | researchgate.net |
| Indolinone Derivative (Compound 9) | HepG-2 (Hepatocellular Carcinoma) | 2.53 µM | mdpi.com |
| Indolinone Derivative (Compound 9) | MCF-7 (Breast Adenocarcinoma) | 3.11 µM | mdpi.com |
| Indolinone Derivative (Compound 20) | HepG-2 (Hepatocellular Carcinoma) | 3.16 µM | mdpi.com |
| Indolinone Derivative (Compound 20) | MCF-7 (Breast Adenocarcinoma) | 7.54 µM | mdpi.com |
| Indole Acylhydrazone Derivatives | MCF-7 (Breast Adenocarcinoma) | <25 µg/mL | nih.gov |
| Indole Acylhydrazone Derivatives | MDA-MB-231 (Breast Adenocarcinoma) | 25 - 50 µg/mL | nih.gov |
Enzyme Inhibition Profiles of this compound Scaffolds
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has become a significant therapeutic target for the management of type 2 diabetes. nih.govmdpi.com Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn enhances glucose-dependent insulin (B600854) secretion. oatext.com The isoindoline scaffold has been successfully incorporated into the design of potent and selective DPP-IV inhibitors. nih.gov
Researchers have developed isoindoline-based DPP-IV inhibitors that demonstrate high potency and excellent in vivo efficacy. nih.gov A series of these compounds showed excellent selectivity for DPP-IV over related proteases like DPP-8 and DPP-9, an important consideration as the inhibition of DPP-8/9 has been linked to toxicity. nih.gov The inhibitory potency is typically reported as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov While many derivatives were potent, some showed undesirable cytochrome P450 (CYP) induction. nih.gov However, select compounds with favorable profiles were advanced for further studies. nih.gov
Inhibitory Potency (IC50) of Isoindoline Derivatives against DPP-IV
| Compound | Substitution on Isoindoline Ring | DPP-IV IC50 (nM) | Reference |
|---|---|---|---|
| 4a | Unsubstituted | 1.8 | nih.gov |
| 4b | 5-F | 2.1 | nih.gov |
| 4c | 5-Cl | 2.9 | nih.gov |
| 4d | 5-Br | 3.2 | nih.gov |
| 4e | 5-CH3 | 3.5 | nih.gov |
| 4f | 5-CF3 | 2.6 | nih.gov |
| 4g | 5-OCH3 | 3.7 | nih.gov |
| 4h | 5-OH | 3.1 | nih.gov |
| 4i | 5-CN | 2.8 | nih.gov |
| 4j | 5,6-diF | 4.5 | nih.gov |
| 4k | 5,6-diCl | 5.0 | nih.gov |
Histone Deacetylase-8 (HDAC8) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov HDAC8, a Class I HDAC, has been identified as a specific target for which isoindoline-based inhibitors have shown significant promise. ucl.ac.uknih.gov
A series of potent HDAC8 inhibitors have been developed featuring an α-amino amide zinc-binding unit and a substituted isoindolinyl capping group. ucl.ac.uknih.gov Structure-activity relationship studies revealed a strong preference for the isoindolin-2-yl unit in the linker region of these inhibitors. ucl.ac.uk The introduction of a 5-substituent on the isoindoline ring was found to be well-tolerated and, in some cases, improved enzyme inhibition by providing additional interactions within the HDAC8 substrate-binding region. ucl.ac.uknih.gov For example, a 5-acetylamino derivative was more potent than its unsubstituted counterpart, an effect attributed to extra hydrogen bonding with the Asp101 residue in the enzyme's binding tunnel. ucl.ac.uknih.gov Enzymatic assays on other isoindoline derivatives showed that most could diminish HDAC8 activity by around 40% at a concentration of 200 µM. researchgate.net
Inhibitory Activity of Isoindolin-2-yl Derivatives against HDAC8
| Compound Class | Substitution | HDAC8 Inhibition | Reference |
|---|---|---|---|
| Isoindolin-2-yl α-amino amides | 5-acetylamino | More potent than unsubstituted lead | ucl.ac.uknih.gov |
| Isoindoline-2-yl acetic acid derivatives | Various | ~40% inhibition at 200 µM | researchgate.net |
| Isoindoline derivatives (from α-amino acids) | Various | IC50 range: 0.445 to 0.751 μM | researchgate.net |
| Isoindoline derivative 6a | - | IC50 = 28 nM | researchgate.net |
| Isoindoline derivative 6b | - | IC50 = 0.18 μM | researchgate.net |
InhA Inhibitory Activity in Antimycobacterial Contexts
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a well-validated target for the development of new antitubercular drugs. nih.govnih.gov It is the primary target for the first-line drug isoniazid. nih.govmdpi.com The search for novel InhA inhibitors has led to the exploration of various chemical scaffolds, including those related to isoindoline.
While direct derivatives of this compound are not prominently featured as InhA inhibitors in the reviewed literature, related heterocyclic structures have been investigated. For instance, a series of diphenyl ether derivatives were designed and screened for InhA inhibitory activity. nih.gov Among these, compounds with a 2-fluorobenzyl group substitution showed preferable inhibitory effects on InhA enzymatic activity and inhibited the growth of a model mycobacteria strain with a low IC50 value. nih.gov In another study, newly designed 2-(2-isonicotinoylhydrazineylidene)propanamides showed excellent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as ≤0.03 μM, and their mechanism of action was confirmed to be the inhibition of InhA. nih.gov These findings highlight the broader effort to identify diverse chemical structures that can effectively target InhA and combat tuberculosis.
Antimycobacterial Activity of InhA Inhibitors
| Compound Class/Derivative | Activity Metric | Value | Target/Organism | Reference |
|---|---|---|---|---|
| 2-(2-isonicotinoylhydrazineylidene)propanamides | MIC | ≤0.03 μM | M. tuberculosis H37Rv | nih.gov |
| Diphenyl ether derivative (KEM7) | IC50 | Low (specific value not stated) | Mycobacteria strain growth | nih.gov |
| Quinoline-triazole conjugate (5n) | MIC | 12.5 µg/mL | M. tuberculosis | frontiersin.org |
| Thiazolidin-4-one derivative (69b) | MIC | 1.43 µM | M. tuberculosis H37Rv | mdpi.com |
Computational and Theoretical Investigations of 2 Isoindolin 2 Yl Acetic Acid Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations serve as a powerful lens to examine the dynamic interactions and conformational landscape of 2-(Isoindolin-2-yl)acetic acid derivatives. These techniques are instrumental in predicting how these compounds bind to biological targets and their stability.
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between this compound derivatives and various protein targets.
Human Serum Albumin (HSA): Docking studies have been performed on derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid to understand their binding affinity towards human serum albumin (HSA). researchgate.net These studies are important as HSA is a major transport protein in the blood, and binding to it can significantly affect a drug's distribution and availability. For instance, a series of thiazolidinone derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido showed promising binding affinities towards HSA. researchgate.netacademicjournals.org
InhA: In the context of developing new antimycobacterial agents, molecular docking has been employed to study the interaction of isoindoline-1,3-dione derivatives, including those with an acetic acid moiety, with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. nih.govacs.org These studies help in identifying key interactions that are crucial for the inhibitory activity of these compounds. nih.govacs.org
TGF-β: The transforming growth factor-β (TGF-β) signaling pathway is a key target in cancer therapeutics. Molecular docking studies have been conducted on phthalimide (B116566) derivatives, structurally related to this compound, to evaluate their potential as inhibitors of the TGF-β type I receptor kinase (ALK5). mdpi.comresearchgate.net For example, certain synthesized phthalimide derivatives demonstrated better binding affinities than the control compound, Capecitabine. mdpi.comresearchgate.net
HDAC8: Histone deacetylase 8 (HDAC8) is a validated target for cancer therapy. Docking studies have revealed that isoindoline (B1297411) derivatives can bind to both the orthosteric and allosteric pockets of HDAC8. researchgate.netresearchgate.net Some derivatives, which include the core isoindoline structure, have shown favorable Gibbs free energy values for binding to HDAC8, indicating a high affinity. researchgate.net The isoindolin-2-yl unit has been identified as a key linker in potent HDAC8 inhibitors. ucl.ac.uk
| Target Protein | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Thiazolidinone derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamide (B32628) | Promising binding affinities, suggesting good transport properties. | researchgate.net |
| InhA (Mycobacterium tuberculosis) | Isoindoline-1,3-dione derivatives | Identification of key interactions for antimycobacterial activity. | nih.govacs.org |
| TGF-β Type I Receptor Kinase (ALK5) | Phthalimide derivatives | Better binding affinities than the control drug Capecitabine. | mdpi.comresearchgate.net |
| Histone Deacetylase 8 (HDAC8) | Isoindoline derivatives | Favorable binding energies in both orthosteric and allosteric pockets. | researchgate.netresearchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the ligand-protein complex over time. These simulations have been applied to understand the behavior of isoindoline derivatives when bound to their targets. For instance, MD simulations of isoindoline-1,3-dione derivatives in complex with InhA have been used to illustrate the stability of the synthesized compounds as inhibitors. nih.govacs.orgsemanticscholar.org These simulations can reveal fluctuations in the protein structure and the ligand's position, offering insights into the binding stability and kinetics. semanticscholar.org
Quantum-Chemical Studies
Quantum-chemical studies, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and molecular properties of this compound and its analogs.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations have been widely used to investigate the electronic and molecular properties of isoindoline derivatives. nih.govacs.org These studies compute frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and stability of the molecules. nih.govresearchgate.net The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. DFT has also been used to calculate molecular electrostatic potential maps, which help in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Quantum-chemical methods are also employed to predict spectroscopic parameters, which can be correlated with experimental data for structural confirmation. Theoretical calculations of infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for isoindoline-1,3-dione derivatives have been performed using DFT. nih.govacs.org These theoretical spectra often show good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comlhasalimited.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the bioactivity of novel compounds. mdpi.comlhasalimited.org This approach has been applied to various classes of compounds, including those with structural similarities to this compound, to predict their potential as therapeutic agents. researchgate.netnih.gov The development of robust QSAR models can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. lhasalimited.org
Development of Predictive Models for Pharmacological Activity
Predictive modeling, particularly through 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been applied to various classes of isoindoline derivatives to forecast their biological activities. jmchemsci.com These models establish a correlation between the physicochemical properties of a series of compounds and their observed pharmacological effects, enabling the prediction of activity for novel, unsynthesized analogs.
For instance, 3D-QSAR studies on isoindolinone derivatives as p53-MDM2 binding inhibitors have been conducted to understand the structural requirements for this anticancer activity. researchgate.net While not directly focused on this compound, these studies on the broader isoindolinone class provide a framework for developing predictive models. Such models are typically built using a training set of molecules with known activities and then validated using a test set. The statistical significance of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²).
In a representative 3D-QSAR study on a series of related heterocyclic compounds, the CoMFA model yielded a q² of 0.494 and an r² of 0.986, while the CoMSIA model, incorporating steric, electrostatic, and hydrophobic fields, showed a q² of 0.541 and an r² of 0.967. nih.gov The predictive ability of these models was confirmed with a test set, yielding predictive correlation coefficients (r²_pred) of 0.56 and 0.59 for CoMFA and CoMSIA, respectively, indicating good predictive power. nih.gov Similar robust models have been developed for other isoindoline-containing systems, demonstrating the utility of these computational approaches in predicting bioactivity. researchgate.net
The general workflow for developing such predictive models for this compound derivatives would involve:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold, which in this case would be the this compound core.
Calculation of Molecular Descriptors: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated for each molecule.
PLS Analysis: Partial Least Squares (PLS) regression is used to derive a linear correlation between the descriptor fields and the biological activities.
Model Validation: The predictive power of the resulting QSAR model is rigorously assessed using internal (cross-validation) and external validation techniques.
The generated models, often visualized as contour maps, highlight regions where modifications to the chemical structure are likely to enhance or diminish pharmacological activity, thereby guiding the synthesis of more potent compounds.
Identification of Key Structural Descriptors Influencing Bioactivity
The pharmacological profile of derivatives of this compound is intrinsically linked to specific structural features that govern their interaction with biological targets. Computational studies, particularly molecular docking and the analysis of QSAR models, have been pivotal in identifying these key structural descriptors.
The Isoindoline Scaffold: The isoindoline ring system itself is a crucial determinant of activity. Its relative planarity and rigidity are often essential for fitting into the binding pockets of target proteins. researchgate.net For certain biological targets, the saturated isoindoline ring is preferred over the oxidized phthalimide (isoindoline-1,3-dione) version, or vice versa, highlighting the importance of the oxidation state of the isoindoline core.
The Acetic Acid Moiety: The acetic acid side chain provides a critical acidic functional group that can participate in hydrogen bonding or ionic interactions with amino acid residues in a receptor's active site. Modifications to this part of the molecule, for instance, by forming amides or esters, can significantly alter the compound's binding affinity and pharmacological profile. In a study of thiazolidinone derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, the carboxylic acid group was found to be important for their anti-inflammatory activity. academicjournals.orgacademicjournals.org
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the isoindoline moiety play a significant role in modulating bioactivity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, affecting its binding characteristics. For example, halogen substitutions on the phenyl ring have been shown to potentially enhance target binding through hydrophobic interactions.
Molecular Docking Insights: Molecular docking studies provide a 3D visualization of the binding mode of this compound derivatives within the active site of a biological target. These studies have been employed to understand the anti-inflammatory, academicjournals.orgacademicjournals.org and antimicrobial activities of related compounds. For example, in a study of anti-inflammatory derivatives, docking simulations revealed hydrogen bond interactions between the compound and key amino acid residues like Arginine in the active site of the target protein. researchgate.net
The table below summarizes key structural descriptors and their influence on the bioactivity of isoindoline-based compounds, as inferred from various computational studies.
| Structural Descriptor | Influence on Bioactivity | Example from Literature |
| Isoindoline Ring | Provides a rigid scaffold for optimal orientation in the binding site. Its planarity is often crucial. | The isoindolin-2-yl unit is a strong preference in some HDAC8 inhibitors. researchgate.net |
| Oxidation State of Isoindoline | The choice between isoindoline, isoindolin-1-one (B1195906), or isoindoline-1,3-dione affects hydrogen bonding capacity and overall shape. | 1-oxo isoindolinone core reduces hydrogen-bonding capacity compared to 1,3-dioxo derivatives. |
| Acetic Acid Side Chain | The carboxylic acid group can act as a key hydrogen bond donor/acceptor or engage in ionic interactions. | The -CH₂COOH group at the C5 position of a thiazolidinone ring attached to the isoindoline scaffold is important for anti-inflammatory activity. academicjournals.orgacademicjournals.org |
| Aromatic Ring Substituents | Halogen, nitro, or hydroxy groups can modulate electronic properties, hydrophobicity, and introduce new interaction points. | Halogenation (e.g., with chlorine) may enhance binding via hydrophobic interactions. |
| Lipophilicity (Log P) | Influences membrane permeability and can affect binding to hydrophobic pockets within the target protein. | Log P is a descriptor often included in QSAR models for isoindoline derivatives. researchgate.net |
Structure Activity Relationship Sar Analysis of 2 Isoindolin 2 Yl Acetic Acid Derivatives
Elucidation of Substituent Effects on Pharmacological Efficacy
The potency and selectivity of these compounds can be significantly altered by introducing various substituents at different positions on the molecule.
The isoindoline (B1297411) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, offers multiple positions for substitution, particularly on the aromatic portion. mdpi.com Research into derivatives has shown that modifications to this ring system are critical for modulating pharmacological efficacy.
Studies on isoindolin-2-yl derivatives as histone deacetylase 8 (HDAC8) inhibitors have provided significant insights. It was found that the introduction of substituents on the aromatic ring of the isoindoline moiety could enhance potency. For instance, a 5-acetylamino derivative demonstrated greater potency than the unsubstituted parent compound. ucl.ac.uk This enhancement is attributed to additional binding interactions, including hydrogen bonding with residues like Asp101 in the enzyme's binding tunnel. ucl.ac.uk Conversely, molecular docking studies have suggested that substitution at the 4-position of the isoindoline ring would not be well-tolerated, guiding synthetic efforts toward more promising positions like the 5-position. ucl.ac.uk
Further investigations have confirmed the importance of the nature of the substituent. In one series of HDAC8 inhibitors, phenyl derivatives were found to be more potent than their 4-hydroxyphenyl counterparts. ucl.ac.uk The presence of a 2,4-dichlorophenylmethyl unit was also identified as a preferred structural motif, conferring a significant gain in binding energy. ucl.ac.uk
| Derivative Type | Substituent | Position | Impact on Activity |
| Isoindolin-2-yl α-amino amides | Acetylamino | 5 | Increased potency (HDAC8 inhibition) ucl.ac.uk |
| Isoindolin-2-yl α-amino amides | Phenyl | - | More potent than 4-hydroxyphenyl derivatives ucl.ac.uk |
| Isoindolin-2-yl α-amino amides | 2,4-dichlorophenylmethyl | - | Essential unit for binding (HDAC8) ucl.ac.uk |
| Isoindolin-2-yl α-amino amides | - | 4 | Predicted to be poorly tolerated ucl.ac.uk |
This table summarizes the observed effects of specific substitutions on the isoindoline moiety based on studies of related derivatives.
The acetic acid side chain (-CH₂COOH) attached to the nitrogen of the isoindoline ring is a defining feature of this class of compounds and plays a pivotal role in their biological activity. For certain series of derivatives designed as anti-inflammatory agents, this acetic acid group has been described as a structural prerequisite, indispensable for their activity. researchgate.netresearchgate.net
However, modifications to this side chain have been explored to fine-tune the molecules' properties. Extending the carbon chain from an acetic to a propanoic acid side chain has been investigated. For example, in a series of 6-acyl-2-benzoxazolinone derivatives, those with a propanoic acid side chain were suggested to be potentially better candidates for analgesic and anti-inflammatory effects compared to the corresponding acetic acid derivatives. researcher.life This indicates that the length and flexibility of the acidic side chain can modulate bioactivity.
Furthermore, replacing the acetic acid group with a benzoic acid moiety has been shown to increase lipophilicity, which can influence properties such as membrane permeability. The carboxylic acid functionality also provides a handle for further derivatization, such as forming esters or amides, to create prodrugs or alter the molecule's interaction with its biological target. google.com For instance, thermal degradation studies on related isoquinoline (B145761) derivatives have shown that the acetic acid side chain can undergo decarboxylation at high temperatures, a reactivity that has implications for the synthesis and stability of such analogues. researcher.life
| Side Chain Modification | Compound Series | Effect |
| Propanoic acid (vs. Acetic acid) | 6-acyl-2-benzoxazolinones | Potential for improved analgesic/anti-inflammatory activity researcher.life |
| Benzoic acid (vs. Acetic acid) | Isoindolinone derivatives | Increased lipophilicity (logP) |
| Amidation | Isoindolin-2-yl-acetamide | Creates derivatives with diverse biological activities acs.org |
This table illustrates how modifications to the acetic acid side chain can impact the properties and activity of the resulting derivatives.
Conformational and Stereochemical Requirements for Optimal Biological Interactions
Research has underscored a strong preference for a rigid and planar ring system for effective biological interaction in certain contexts. ucl.ac.uk For HDAC8 inhibitors, the isoindolin-2-yl unit, being relatively linear and planar, was found to be a much more effective linker than the more flexible tetrahydroisoquinoline ring system. ucl.ac.uk This structural rigidity is believed to correctly orient the molecule within the binding site, maximizing favorable interactions and thus enhancing potency. The similar three-dimensional shape between the isoindolinone and isoquinolinone scaffolds suggests they may act as bioisosteres, capable of fitting into the same receptor site. acs.org
Stereochemistry, the specific spatial arrangement of atoms, is also of paramount importance. google.com The introduction of chiral centers, for instance by substitution on the five-membered ring or on the acetic acid side chain, results in stereoisomers (enantiomers or diastereomers). These isomers can exhibit significantly different pharmacological activities. mdpi.com Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. This highlights the need for stereoselective synthesis and evaluation to identify the most active isomer. mdpi.com
Principles of Rational Drug Design Derived from SAR Data for Lead Optimization
The collective SAR data provides a roadmap for the rational design and optimization of lead compounds. numberanalytics.com Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound while minimizing toxicity. spirochem.com
Key principles derived from the SAR of 2-(isoindolin-2-yl)acetic acid derivatives include:
Targeted Substitution: SAR data directs chemists to add or modify substituents at positions known to enhance activity (e.g., the 5-position of the isoindoline ring) while avoiding modifications at sites known to be detrimental (e.g., the 4-position). ucl.ac.uk The use of computational methods like molecular docking can predict favorable interactions and guide these synthetic modifications. ucl.ac.uknumberanalytics.com
Scaffold Rigidity and Conformation: The finding that a rigid, planar isoindoline system is preferred for certain targets suggests that synthetic strategies should aim to maintain this structural feature. ucl.ac.uk Medicinal chemists can use this principle to design new analogs with improved conformational stability.
Side Chain Optimization: The crucial role of the acetic acid side chain makes it a key point for modification. researchgate.netresearchgate.net Optimizing its length (e.g., propanoic acid) or converting it to other functional groups (e.g., amides) can improve potency, selectivity, and pharmacokinetic profiles. researcher.life
Stereochemical Control: Given the often significant differences in activity between stereoisomers, a core principle of lead optimization is the synthesis and testing of enantiomerically pure compounds to isolate the most effective and safest candidate. mdpi.com
Bioisosteric Replacement: The structural similarity between scaffolds like isoindolinone and isoquinolinone allows for bioisosteric replacement. acs.org This strategy involves swapping one part of the molecule for a structurally different but functionally similar group to improve properties like metabolic stability or to explore new intellectual property space.
By applying these principles, researchers can systematically refine the structure of this compound derivatives, shortening the design-make-test-analyze cycle to develop drug candidates with superior therapeutic profiles. spirochem.com
In Vivo Pharmacological Evaluation and Preliminary Pharmacokinetic Considerations of 2 Isoindolin 2 Yl Acetic Acid Derivatives
Efficacy Assessment in Relevant Preclinical Animal Models
Derivatives of 2-(Isoindolin-2-yl)acetic acid have been investigated across various therapeutic areas, demonstrating notable efficacy in established animal models.
Anti-inflammatory Activity: A series of novel thiazolidinone derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamide (B32628) were synthesized and evaluated for their anti-inflammatory properties. researchgate.netacademicjournals.org In the carrageenan-induced rat paw edema model, a standard for acute inflammation, these compounds showed promising activity. researchgate.netacademicjournals.org Further studies on 2-(6-substituted benzo[d]thiazol-2-yl) isoindoline-1, 3-diones, designed as potential COX-2 inhibitors, also confirmed in vivo anti-inflammatory effects in the same rat paw edema model. researchgate.net
Anticonvulsant and Antidepressant Effects: Certain isoindoline (B1297411) derivatives have been assessed for their potential to treat central nervous system disorders. researchgate.net Initial screening for anticonvulsant properties was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.net The results indicated that several compounds were effective in the MES screen. researchgate.net For instance, one derivative, 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (compound 8), provided 25% protection in both MES and scPTZ tests. researchgate.net The same compound, when evaluated in the forced swim test, reduced immobility time, suggesting potential antidepressant-like properties. researchgate.net Other isoindoline derivatives also exhibited significant antidepressant activity, with compound 4j being the most potent in the series studied. researchgate.net
Antimicrobial Potential: The therapeutic investigation of this chemical class extends to infectious diseases. A series of 2-(1, 3-dioxoisoindolin-2-yl) acetamides were synthesized and screened for their antibacterial and antifungal activities. jptcp.com These compounds were tested against S. aureus and E. coli, with derivatives AK1, BK1, and BK2 showing the highest potential. jptcp.com Antifungal activity was evaluated against C. albicans and A. niger, where compounds AK4 and BK5 demonstrated the most significant effects. jptcp.com
The following table summarizes the preclinical efficacy of these derivatives.
| Derivative Class | Therapeutic Area | Preclinical Animal Model/Assay | Key Finding |
| Thiazolidinone derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Promising in vivo activity observed. researchgate.netacademicjournals.org |
| Benzothiazole derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Demonstrated significant in vivo anti-inflammatory effects. researchgate.net |
| Piperazine/Morpholine acetamides | Anticonvulsant | Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) tests | Numerous compounds showed efficacy, particularly in the MES screen. researchgate.net |
| Pyrrolidinone derivative (compound 8) | Anxiolytic / Antidepressant | Four-plate test / Forced swim test | Showed statistically significant anxiolytic-like activity and reduced immobility time. researchgate.net |
| Acetamide derivatives | Antibacterial / Antifungal | In vitro screening vs. S. aureus, E. coli, C. albicans, A. niger | Specific derivatives showed potent activity against tested microbes. jptcp.com |
Preliminary Toxicity and Safety Profile Characterization
Initial safety assessments are critical in the preclinical evaluation of new chemical entities. For derivatives of this compound, preliminary toxicity studies have been conducted to establish an early-stage safety profile.
Neurotoxicity: In conjunction with efficacy studies, neurotoxicity was evaluated using the minimal motor impairment rotarod test. researchgate.net This assessment is crucial for compounds intended for central nervous system applications. The derivative 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (compound 8) was found to be not neurotoxic at the tested doses. researchgate.net However, it did significantly reduce the locomotor activity of the animals, an effect that requires further investigation. researchgate.net
Gastrointestinal and General Toxicity: For derivatives developed as anti-inflammatory agents, ulcerogenic potential is a key safety concern. A study on thiazolidinone derivatives included an ulcerogenic toxicity study to assess their gastrointestinal side effects. researchgate.netacademicjournals.org In a separate study, acute oral toxicity of 2-(6-substituted benzo[d]thiazol-2-yl) isoindoline-1, 3-dione derivatives was carried out in Swiss albino mice. researchgate.net The results were favorable, with no mortality observed up to a high dose. researchgate.net
The table below outlines the preliminary safety findings for these compounds.
| Derivative Class | Toxicity Assessment | Model/Test | Result |
| Pyrrolidinone derivative (compound 8) | Neurotoxicity | Rotarod test | Found to be not neurotoxic at the effective dose. researchgate.net |
| Thiazolidinone derivatives | Ulcerogenic Potential | Ulcerogenic toxicity study in rats | Assessment was performed as part of the pharmacological evaluation. researchgate.netacademicjournals.org |
| Benzothiazole derivatives | Acute Oral Toxicity | Acute toxicity study in Swiss albino mice | No mortality was observed up to a dose of 3500 g/kg body weight. researchgate.net |
Considerations of In Vivo Stability and Potential for Bioactivation
The successful translation of a compound from a preclinical candidate to a therapeutic agent depends heavily on its pharmacokinetic properties, including its stability within a biological system.
Potential for Bioactivation: The parent compound, this compound, and its analogs serve as scaffolds for creating more complex, bioactive molecules. The process of metabolism can, in some cases, lead to the formation of active metabolites from a less active parent drug, a process known as bioactivation. While not explicitly detailed as a primary strategy in the reviewed literature, the extensive derivatization of the this compound core suggests that modifications are crucial for achieving desired in vivo activity. researchgate.netresearchgate.net The stability of these derivatives against metabolic breakdown is a key consideration to ensure they can reach their biological targets in sufficient concentrations to elicit a pharmacological effect. nih.govumich.edu Amino acid derivatives, a broad class that includes these compounds, are recognized for their ability to influence physiological processes, suggesting their biological activity is a key feature of their design. medchemexpress.com
Future Research Directions and Emerging Therapeutic Potential of 2 Isoindolin 2 Yl Acetic Acid
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-(Isoindolin-2-yl)acetic acid and its derivatives is a critical area of research, as efficient synthetic routes are essential for large-scale production and further derivatization. While traditional methods for synthesizing isoindoline-containing compounds exist, there is a continuous need for more efficient, cost-effective, and environmentally friendly approaches.
Recent advancements have focused on catalytic and one-pot reactions to improve yield and reduce reaction steps. For instance, a divergent synthesis approach has been developed to create isoindolin-2-yl-acetamides from common precursors using a copper(I)-catalyzed annulation sequence, demonstrating the potential for creating diverse libraries of these compounds. acs.org Another method involves the palladium(II)/Lewis acid-catalyzed oxidative olefination of 2-benzamidopyridine 1-oxides to produce isoindolinones, which are structurally related to this compound. rsc.org
Future research in this area should aim to:
Develop stereoselective synthetic routes to produce chiral derivatives of this compound, which could lead to compounds with improved potency and reduced off-target effects.
Explore the use of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. academicjournals.org
Investigate greener synthetic methods that utilize non-toxic solvents and reagents, minimizing the environmental impact of production.
Table 1: Comparison of Synthetic Methodologies for Isoindoline (B1297411) Derivatives
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Multistep Synthesis | Involves sequential reactions, often with isolation of intermediates. | Well-established and reliable. | Time-consuming, lower overall yield, more waste generation. |
| Copper-Catalyzed Annulation | A one-pot reaction to form the isoindoline ring system from a Ugi-4CR intermediate. acs.org | High efficiency, good yields, allows for divergent synthesis. acs.org | May require specific catalysts and optimization for different substrates. |
| Palladium-Catalyzed Olefination | Forms isoindolinones through an oxidative C-H activation and olefination cascade. rsc.org | Good functional group tolerance, provides access to complex structures. rsc.org | Requires a palladium catalyst and a Lewis acid co-catalyst. rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. academicjournals.org | Reduced reaction times, often higher yields, improved purity. academicjournals.org | Requires specialized equipment, scalability can be a challenge. |
Identification and Validation of New Biological Targets for Therapeutic Intervention
The therapeutic potential of this compound and its derivatives is vast, with reported activities including anti-inflammatory, anticancer, and antimicrobial effects. ontosight.ai However, for many of these compounds, the precise biological targets remain to be fully elucidated. The identification and validation of new molecular targets are crucial for understanding their mechanisms of action and for the rational design of more potent and selective drugs.
Derivatives of the closely related isoindoline-1,3-dione have been investigated for their potential to inhibit cholinesterases in the context of Alzheimer's disease. nih.gov Some isoindoline derivatives have also shown promise as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell signaling, making them potential cancer immunotherapy agents. acs.org Furthermore, certain isoindoline compounds act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, which has implications for treating multiple myeloma. google.com
Future research should focus on:
Utilizing chemoproteomics and other target identification technologies to pinpoint the direct binding partners of this compound and its analogs within the cell.
Conducting detailed biochemical and cellular assays to validate the functional consequences of target engagement.
Exploring the polypharmacology of these compounds, as they may interact with multiple targets to produce their therapeutic effects.
Table 2: Potential Biological Targets for Isoindoline Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Cholinesterases (AChE, BChE) | Alzheimer's Disease | nih.gov |
| Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy | acs.org | |
| ADAMTS-4/5 | Osteoarthritis | acs.org | |
| Histone Deacetylase-8 (HDAC8) | Cancer | ucl.ac.uk | |
| Ubiquitin Ligase Complexes | Cereblon (CRBN) E3 Ubiquitin Ligase | Multiple Myeloma | google.com |
| Receptor Kinases | TGF-β Kinase I | Cancer | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Isoindoline Compounds
AI and ML can be applied in several ways:
Virtual Screening: ML models can be trained on existing data to screen large virtual libraries of isoindoline derivatives and identify those with the highest probability of being active against a specific target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new isoindoline-based molecules with optimized properties for a particular therapeutic application.
ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize those with favorable drug-like characteristics. nih.gov
A recent study demonstrated the use of machine learning in the discovery of novel isoindoline-1,3-dione derivatives as potential anticancer agents, showcasing the power of these computational approaches. nih.gov
Future research in this domain will likely involve:
The development of more sophisticated AI models that can more accurately predict the complex biological activities of isoindoline compounds.
The integration of AI with automated synthesis platforms to create a closed-loop system for drug discovery and optimization.
The use of explainable AI to better understand the rationale behind the predictions made by these models, providing valuable insights for medicinal chemists. nih.gov
Exploration of Targeted Drug Delivery Systems for this compound Conjugates
Targeted drug delivery systems offer the potential to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. For this compound and its derivatives, conjugation to targeting moieties or encapsulation in nanocarriers could significantly improve their pharmacological profiles.
The carboxylic acid group of this compound provides a convenient handle for conjugation to various molecules, including:
Lipids: Lipid-drug conjugates can improve oral bioavailability and facilitate lymphatic transport. nih.gov
Polymers: Polymeric prodrugs can offer sustained release and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. ekb.eg
Targeting Ligands: Conjugation to antibodies, peptides, or small molecules that bind to specific cell surface receptors can enable active targeting to diseased cells.
For example, the conjugation of drugs to phospholipids (B1166683) is a strategy to enhance their incorporation into lipid-based delivery systems like liposomes. nih.gov Future research in this area should explore the development of novel drug-conjugates of this compound and its active derivatives, tailored for specific diseases. This includes the design of stimuli-responsive delivery systems that release the drug only at the site of action, further improving specificity and reducing systemic toxicity.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(Isoindolin-2-yl)acetic acid, and how can reaction conditions be optimized?
-
Methodological Answer : A two-step synthesis involving oxidation and coupling reactions is commonly employed. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaBr in a saturated sodium bicarbonate solution can oxidize intermediates under mild conditions (0–5°C) to minimize side reactions . Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures high purity (>95%). Yield optimization requires precise stoichiometric control of reagents like dibenzylamine and temperature modulation (e.g., 50°C for 24 hours in acetonitrile) .
-
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Oxidation | TEMPO, NaBr, NaHCO₃ (0–5°C) | 75% | 95% |
| Coupling | Dibenzylamine, K₂CO₃ (50°C) | 91% | 99.8% |
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, in related acetic acid derivatives, ¹H NMR peaks at δ 3.6–4.2 ppm indicate ether and carboxylate protons, while HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 385.1525 for C₂₁H₂₃NO₆) . Purity is validated via HPLC with UV detection (λ = 254 nm) and retention time matching .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound derivatives?
-
Methodological Answer : SHELXL (via SHELX-2018) enables high-resolution refinement using twin-law corrections and anisotropic displacement parameters for heavy atoms. For example, hydrogen bonding networks (e.g., O—H⋯O interactions stabilizing dimeric structures) can be modeled with restraints on bond lengths (σ = 0.01 Å) and angles. The
TWINandBASFcommands address twinning in low-symmetry space groups . -
Case Study : In a benzofuran acetic acid derivative, SHELXL achieved an R₁ factor of 0.045 using 2562 reflections, resolving disorder in cyclohexyl groups via PART instructions .
Q. How should researchers resolve contradictions in spectroscopic data for isoindolinyl-acetic acid derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, broad NH peaks in ¹H NMR may indicate dynamic proton exchange, requiring variable-temperature (VT-NMR) studies (-40°C to 25°C). Contradictory HRMS signals (e.g., +2 Da shifts) suggest isotopic impurities, which can be resolved via isotopic filtering or recrystallization .
Q. What computational strategies predict the biological activity of this compound analogs?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries to study electronic properties (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (AutoDock Vina) against targets like serotonin receptors evaluates binding affinities. For instance, indole-3-acetic acid derivatives show µM-level activity in receptor assays, guided by QSAR models using logP and polar surface area descriptors .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound intermediates?
- Guidelines :
Q. How can researchers optimize reaction scalability without compromising yield?
- Strategy : Transition from batch to flow chemistry for exothermic steps (e.g., oxidations). For example, microreactors with controlled residence times (2–5 min) improve heat dissipation and reduce byproducts. Scale-up trials (1 mmol → 100 mmol) should use inline FTIR monitoring to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
